1-(Benzo[b]thiophen-7-yl)ethan-1-ol
Description
Significance of Heterocyclic Frameworks in Advanced Chemical Synthesis
Heterocyclic frameworks are fundamental to the design and synthesis of a vast array of functional molecules. Their prevalence in natural products, pharmaceuticals, and materials science underscores their importance. These cyclic structures, which incorporate elements such as nitrogen, oxygen, or sulfur, introduce unique electronic and steric properties that are often crucial for biological activity or material function. The ability to synthetically modify these frameworks allows chemists to fine-tune molecular properties, leading to the development of novel therapeutic agents and advanced materials. nih.govnih.gov
The Benzo[b]thiophene Core: A Versatile Building Block in Academic Contexts
The benzo[b]thiophene core, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent scaffold in organic synthesis. wikipedia.orgrsc.org It is a constituent of various naturally occurring compounds and serves as a key structural motif in numerous pharmaceuticals and dyes. wikipedia.orgyoutube.com Its utility in research is largely due to its amenability to a wide range of chemical transformations, making it a valuable starting material for the construction of more complex molecular architectures. wikipedia.org
Structural Peculiarities and Aromaticity Considerations
Benzo[b]thiophene is an aromatic compound with a molecular formula of C₈H₆S. wikipedia.org The fusion of the benzene and thiophene rings results in a planar, bicyclic system with 10 π-electrons, conforming to Hückel's rule for aromaticity. chemicalbook.com This aromatic character imparts significant stability to the ring system. chemicalbook.com The C2-C3 bond in benzo[b]thiophene is shorter than the other carbon-carbon bonds in the thiophene ring, indicating a higher degree of double-bond character. chemicalbook.com Electrophilic substitution reactions typically occur at the 3-position of the thiophene ring. youtube.comchemicalbook.com
Positional Isomerism in Benzo[b]thiophene Derivatives
The fusion of a benzene ring to a thiophene ring can occur in two ways, leading to two constitutional isomers: benzo[b]thiophene and the less common benzo[c]thiophene. wikipedia.orgchemicalbook.com Furthermore, substitution on the benzo[b]thiophene core can occur at any of the seven available carbon atoms, leading to a wide variety of positional isomers. The specific position of a substituent significantly influences the molecule's physical, chemical, and biological properties. This positional isomerism is a key factor in the diversity and utility of benzo[b]thiophene derivatives in various fields of research.
Contextualizing 1-(Benzo[b]thiophen-7-yl)ethan-1-ol within Benzo[b]thiophene Chemistry
This compound is a specific derivative of the benzo[b]thiophene scaffold that presents unique structural features. Its chemical identity is defined by the attachment of a 1-hydroxyethyl group to the 7-position of the benzo[b]thiophene ring.
Unique Substitution Pattern at the 7-Position
Substitution at the 7-position of the benzo[b]thiophene ring is less common compared to substitution at the 2- or 3-positions. The synthesis of 7-substituted derivatives often requires specific synthetic strategies to achieve the desired regioselectivity. The electronic and steric environment of the 7-position, being part of the benzene ring of the fused system, differs from the positions within the thiophene ring, influencing its reactivity and the properties of the resulting derivative.
Structure
3D Structure
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-7-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,11H,1H3 |
InChI Key |
ZTNIODIJPBYBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1SC=C2)O |
Origin of Product |
United States |
Stereochemical Investigations of 1 Benzo B Thiophen 7 Yl Ethan 1 Ol
Enantiomeric Forms and Chirality at the C-1 Position
1-(Benzo[b]thiophen-7-yl)ethan-1-ol possesses a stereocenter, or chiral center, at the first carbon (C-1) of the ethyl group. This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a benzo[b]thiophen-7-yl group. Due to this structural arrangement, the molecule is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
These enantiomers are designated as (R)-1-(Benzo[b]thiophen-7-yl)ethan-1-ol and (S)-1-(Benzo[b]thiophen-7-yl)ethan-1-ol, according to the Cahn-Ingold-Prelog priority rules. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), they rotate plane-polarized light in equal but opposite directions. More importantly, they can exhibit distinct biological activities and interactions with other chiral molecules, such as enzymes and receptors. The synthesis of this compound as a single enantiomer, known as enantiopure or enantioenriched, is therefore of significant interest.
Asymmetric Synthetic Methodologies for Enantiopure this compound
The primary route to obtaining enantiopure this compound involves the asymmetric reduction of its corresponding prochiral ketone, 1-(Benzo[b]thiophen-7-yl)ethan-1-one. A prochiral ketone has a plane of symmetry, and the two faces of the carbonyl group are enantiotopic. Asymmetric synthesis aims to add a hydride (H⁻) selectively to one of these faces, leading to a predominance of one enantiomer of the alcohol. While specific studies on the 7-yl isomer are not widely documented, the methodologies described below are well-established for structurally similar aromatic ketones.
The conversion of the ketone to a single enantiomer of the alcohol is a key transformation in asymmetric synthesis. This can be achieved through various catalytic methods.
The Corey-Bakshi-Shibata (CBS) reduction is a prominent organocatalytic method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in conjunction with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or borane-THF. youtube.comnrochemistry.com
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. alfa-chemistry.com The ketone then coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance between the ketone's substituents and the catalyst's chiral framework. nrochemistry.com This directs the hydride transfer from the coordinated borane to one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol with high selectivity. alfa-chemistry.comyoutube.com The catalyst is regenerated, allowing it to be used in substoichiometric amounts. alfa-chemistry.com
While specific data for the CBS reduction of 1-(benzo[b]thiophen-7-yl)ethan-1-one is not available in the reviewed literature, the reaction is known to be effective for a wide range of aryl-alkyl ketones, suggesting its potential applicability. The enantiomeric excess (ee) and yield would depend on the specific reaction conditions and the steric and electronic properties of the benzo[b]thiophen-7-yl group.
Table 1: Illustrative Examples of Corey-Bakshi-Shibata (CBS) Reduction on Aromatic Ketones
| Ketone Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | (S)-CBS-oxazaborolidine | BH₃·THF | (S)-1-Phenylethanol | >95% | alfa-chemistry.comwikipedia.org |
| 1-(Naphthalen-2-yl)ethan-1-one | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | (S)-1-(Naphthalen-2-yl)ethan-1-ol | 97% | organic-chemistry.org |
| 1-(3-Bromophenyl)ethan-1-one | (R)-CBS-oxazaborolidine | Catecholborane | (R)-1-(3-Bromophenyl)ethan-1-ol | 91% | youtube.com |
This table presents data for analogous compounds to illustrate the effectiveness of the CBS reduction, as specific data for 1-(Benzo[b]thiophen-7-yl)ethan-1-one was not found in the surveyed literature.
Transition metal-catalyzed asymmetric hydrogenation is another powerful technique for producing chiral alcohols from ketones. This method typically employs catalysts based on precious metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands.
For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the reduction of substituted benzo[b]thiophene 1,1-dioxides, which are structurally related to the target compound. nih.gov In these reactions, an iridium complex featuring a chiral pyridyl phosphinite ligand can effectively hydrogenate the double bond to yield highly enantiomerically enriched products. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been shown to produce chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with excellent yields and enantioselectivities. researchgate.net
Asymmetric transfer hydrogenation (ATH) offers an alternative where a hydrogen donor, such as isopropanol (B130326) or formic acid, is used instead of gaseous hydrogen. Ruthenium complexes with chiral diamine ligands, like (R,R)-Ts-DPEN, are effective catalysts for the ATH of various ketones, including heteroaromatic ones. nih.gov
Table 2: Examples of Asymmetric Hydrogenation of Benzo[b]thiophene Derivatives and Analogues
| Substrate | Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| 2-Methylbenzo[b]thiophene 1,1-dioxide | [Ir(COD)Cl]₂ / Chiral N,P ligand | Asymmetric Hydrogenation | Chiral 2-methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | >99% | nih.gov |
| 2-Phenylbenzo[b]thiophene 1,1-dioxide | Rh(COD)₂BF₄ / Chiral phosphine (B1218219) ligand | Asymmetric Hydrogenation | Chiral 2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | >99% | researchgate.net |
| Dibenzo[b,f] organic-chemistry.orgyoutube.comoxazepine derivative | (R,R)-Ru-Ts-DPEN / HCOOH:NEt₃ | Asymmetric Transfer Hydrogenation | Chiral 10,11-dihydrodibenzo[b,f] organic-chemistry.orgyoutube.comoxazepine derivative | up to 99% | nih.gov |
This table includes data for structurally related compounds to demonstrate the utility of asymmetric hydrogenation, as specific examples for 1-(Benzo[b]thiophen-7-yl)ethan-1-one were not identified in the reviewed literature.
Biocatalysis, using either isolated enzymes (ketoreductases) or whole microbial cells (like baker's yeast, Saccharomyces cerevisiae), presents an environmentally friendly approach to asymmetric ketone reduction. These biocatalysts can exhibit remarkable enantioselectivity under mild reaction conditions.
Whole-cell bioreductions employ the enzymatic machinery within microorganisms to perform the desired chemical transformation. For the reduction of a ketone like 1-(Benzo[b]thiophen-7-yl)ethan-1-one, the enzymes within the cell would utilize cellular cofactors, such as NADPH, to deliver a hydride to the carbonyl group. The inherent chirality of the enzyme's active site directs the reduction to produce one enantiomer of the alcohol preferentially. The success and selectivity of such a transformation are highly dependent on the specific ketone substrate and the choice of microorganism or enzyme. While specific examples for the bioreduction of 1-(Benzo[b]thiophen-7-yl)ethan-1-one are not detailed in the available literature, this methodology remains a viable and important strategy for the synthesis of chiral alcohols.
An alternative strategy to catalytic methods is the use of a chiral auxiliary. In this approach, the prochiral ketone is first reacted with a stoichiometric amount of a chiral molecule (the auxiliary) to form a new compound containing a defined stereocenter. The presence of this auxiliary then directs a subsequent reduction of the carbonyl group to occur stereoselectively. After the reduction, the chiral auxiliary is cleaved from the molecule, yielding the enantioenriched alcohol.
Common chiral auxiliaries include chiral amino alcohols or other readily available enantiopure compounds. While effective, this method is often less atom-economical than catalytic approaches because it requires stoichiometric amounts of the auxiliary, which must be synthesized and later removed. No specific examples of this methodology applied to this compound were found in the surveyed literature, but it represents a classical and valid approach in the field of asymmetric synthesis.
Asymmetric Alkylation/Addition to Benzo[b]thiophene-7-carbaldehyde
The asymmetric addition of organometallic reagents to aldehydes is a powerful method for the synthesis of enantiomerically enriched secondary alcohols. In the case of this compound, this involves the enantioselective addition of a methyl nucleophile to the prochiral benzo[b]thiophene-7-carbaldehyde.
The success of such reactions often hinges on the use of chiral catalysts or ligands that can effectively control the stereochemical outcome. A variety of chiral ligands, including amino alcohols, amino thiols, and phosphines, have been developed for this purpose. researchgate.netbeilstein-journals.org For instance, new β-amino thiols derived from (S)-(−)-valine have proven to be effective catalysts for the enantioselective addition of alkenylzinc reagents to aldehydes, yielding chiral allylic alcohols with high enantiomeric excess (ee). researchgate.net This highlights the potential for similar catalyst systems to be applied to the asymmetric methylation of benzo[b]thiophene-7-carbaldehyde.
The general approach involves the in-situ formation of a chiral catalyst by the reaction of a chiral ligand with an organometallic reagent, such as diethylzinc. This chiral complex then coordinates to the aldehyde, directing the nucleophilic attack of the alkyl group from one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.
| Catalyst/Ligand Type | Typical Reagent | Potential Application | Key Feature |
|---|---|---|---|
| β-Amino Alcohols | Dialkylzinc | Asymmetric alkylation of aromatic aldehydes | Forms a chiral zinc-amino alkoxide complex that directs the addition. |
| Chiral Phosphines | Various nucleophiles | Nucleophilic additions to carbonyls | Can act as nucleophilic catalysts, forming chiral phosphonium (B103445) intermediates. beilstein-journals.org |
| Thiazolidine-based Amino Alcohols | Dialkylzinc | Enantioselective ethylation of benzaldehyde (B42025) (up to 92% ee) researchgate.net | Demonstrates high efficiency for aromatic aldehydes. |
Diastereoselective Synthetic Pathways
While direct asymmetric synthesis is a primary strategy, diastereoselective pathways offer an alternative for obtaining specific stereoisomers. This approach typically involves the use of a chiral auxiliary or a substrate that already possesses a stereocenter. The existing chirality in the molecule influences the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in excess.
For the synthesis of this compound, a diastereoselective approach could involve the use of a chiral benzo[b]thiophene derivative as the starting material. For example, if the benzo[b]thiophene ring is substituted with a chiral group, the addition of a methyl group to the 7-formyl group could proceed with a high degree of diastereoselectivity.
Another strategy involves the formation of diastereomeric derivatives that can be separated, followed by the removal of the chiral auxiliary. For instance, the racemic alcohol can be reacted with a chiral acid to form diastereomeric esters, which can then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated esters would yield the enantiomerically pure alcohols.
Chiral Resolution Techniques for Racemic Mixtures
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. Several techniques can be employed for the separation of enantiomers of this compound.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes. nih.govresearchgate.net Lipases are commonly used enzymes for the resolution of racemic alcohols. scielo.br In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.govscielo.br For example, Novozyme 435, a commercially available lipase (B570770), is often used for the kinetic resolution of secondary alcohols like 1-phenylethanol, a structural analog of the target compound. nih.gov
The reaction typically involves the racemic alcohol, an acyl donor (such as vinyl acetate), and the lipase in an organic solvent. nih.govscielo.br The enzyme preferentially acylates one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester. The unreacted (S)-enantiomer and the (R)-ester can then be separated.
| Enzyme | Acyl Donor | Typical Solvent | Separated Products |
|---|---|---|---|
| Lipase (e.g., Novozyme 435, Candida rugosa lipase) nih.govmdpi.com | Vinyl acetate (B1210297), Isopropenyl acetate nih.govmdpi.com | n-Hexane, Toluene nih.govscielo.brmdpi.com | Enantiomerically enriched alcohol and the corresponding ester of the other enantiomer. |
Chiral Chromatography:
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net The racemic mixture is passed through a column packed with a chiral material that interacts differently with the two enantiomers, leading to their separation. Various types of chiral stationary phases are commercially available, and the choice depends on the specific compound being separated. This method can provide both enantiomers with high purity. nih.gov
Reactivity and Synthetic Transformations of 1 Benzo B Thiophen 7 Yl Ethan 1 Ol
Reactions Involving the Hydroxyl Functionality
The secondary alcohol group at the C-1 position is a versatile handle for a variety of chemical modifications, including oxidation, esterification, etherification, nucleophilic substitution, and elimination reactions.
Oxidation Reactions to Carbonyl Derivatives
The oxidation of the secondary alcohol, 1-(Benzo[b]thiophen-7-yl)ethan-1-ol, furnishes the corresponding ketone, 1-(Benzo[b]thiophen-7-yl)ethan-1-one. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of reagent depends on factors such as desired selectivity, reaction conditions, and scale.
Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-chromium-based methods such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane oxidation. These methods are generally efficient and proceed under relatively mild conditions, minimizing the risk of over-oxidation or side reactions on the sensitive benzo[b]thiophene ring.
Table 1: Representative Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent/System | Typical Solvent(s) | General Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |
| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C to rt) | Ketone |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |
The resulting 1-(Benzo[b]thiophen-7-yl)ethan-1-one is a valuable intermediate for further synthetic elaborations, such as in the construction of more complex molecules.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding esters. chemguide.co.uksavemyexams.com These reactions are typically catalyzed by an acid (for carboxylic acids) or proceed in the presence of a base (for acyl chlorides and anhydrides) to neutralize the liberated acid. chemguide.co.uk
For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 1-(benzo[b]thiophen-7-yl)ethyl acetate (B1210297). These ester derivatives can be useful for protecting the alcohol functionality or for modifying the molecule's physical and biological properties.
Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgkhanacademy.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with sodium hydride followed by methyl iodide would produce 7-(1-methoxyethyl)benzo[b]thiophene.
Table 2: Illustrative Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Catalyst/Base | Product Type |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |
| Esterification | Acyl Chloride | Base (e.g., Pyridine) | Ester |
| Etherification (Williamson) | Alkyl Halide | Strong Base (e.g., NaH) | Ether |
Nucleophilic Substitution Reactions at the C-1 Position
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution at the C-1 position. Treatment with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can transform the alcohol into the corresponding 7-(1-chloroethyl)benzo[b]thiophene or 7-(1-bromoethyl)benzo[b]thiophene, respectively.
These halogenated derivatives are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position. This two-step sequence provides a versatile route for the synthesis of a diverse array of 1-substituted benzo[b]thiophene derivatives.
Dehydration and Olefination Reactions
Under acidic conditions, this compound can undergo dehydration to yield the corresponding alkene, 7-vinylbenzo[b]thiophene. This elimination reaction is typically promoted by strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. The resulting vinylbenzo[b]thiophene is a reactive monomer that can potentially be used in polymerization reactions or as a precursor for other functional group transformations via addition reactions across the double bond.
Functionalization of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is aromatic and can undergo substitution reactions, although the reactivity and regioselectivity are influenced by the presence of the fused benzene (B151609) ring and the existing substituent at the 7-position.
Electrophilic and Nucleophilic Aromatic Substitution on the Heterocyclic Ring
Typical electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using halogens in the presence of a Lewis acid). cdnsciencepub.comresearchgate.netrsc.org For instance, nitration of a 7-substituted benzo[b]thiophene could potentially lead to a mixture of nitro-isomers. cdnsciencepub.com
Nucleophilic aromatic substitution on the benzo[b]thiophene ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Given that the 1-hydroxyethyl group is not a strong electron-withdrawing group, nucleophilic aromatic substitution on the unsubstituted positions of the benzo[b]thiophene core of this compound would be challenging under standard conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions on the Benzo[b]thiophene Moiety
The benzo[b]thiophene scaffold is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the unsubstituted benzo[b]thiophene ring can be challenging, the strategic introduction of a halide at the 7-position provides a versatile handle for such transformations. The resulting 7-substituted benzo[b]thiophene can then be further elaborated to introduce the 1-hydroxyethyl side chain.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed for the functionalization of aryl halides. nih.govnih.gov For instance, a 7-bromobenzo[b]thiophene (B74336) derivative can be coupled with a variety of partners to introduce new substituents at this position. The subsequent introduction of the 1-hydroxyethyl group can be achieved through methods like Friedel-Crafts acylation to install an acetyl group, followed by reduction.
A notable example of palladium-catalyzed C-H activation and functionalization is the direct β-arylation of benzo[b]thiophenes. acs.org While this typically occurs at the 3-position, the presence of directing groups can influence the regioselectivity. Although not directly demonstrated on this compound itself, the principles of directed C-H functionalization could potentially be applied to introduce substituents at other positions on the benzo[b]thiophene core.
The following table summarizes representative palladium-catalyzed cross-coupling reactions that can be envisioned for the synthesis of derivatives of this compound, starting from a halogenated precursor.
| Cross-Coupling Reaction | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | 7-Bromo-benzo[b]thiophene, Arylboronic acid, Pd catalyst, Base | 7-Aryl-benzo[b]thiophene derivative |
| Heck Coupling | 7-Bromo-benzo[b]thiophene, Alkene, Pd catalyst, Base | 7-Alkenyl-benzo[b]thiophene derivative |
| Sonogashira Coupling | 7-Bromo-benzo[b]thiophene, Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-benzo[b]thiophene derivative |
| Buchwald-Hartwig Amination | 7-Bromo-benzo[b]thiophene, Amine, Pd catalyst, Base | 7-Amino-benzo[b]thiophene derivative |
Ring-Opening and Rearrangement Reactions
The benzo[b]thiophene ring system is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations can be synthetically useful for accessing novel heterocyclic structures.
One of the classic rearrangement reactions involving aromatic systems is the Fries rearrangement. For example, the Fries rearrangement of 4-acetoxybenzo[b]thiophene using aluminum chloride has been shown to produce 7-acetyl-4-hydroxybenzo[b]thiophen in high yield. rsc.org This reaction highlights the accessibility of the 7-position for functionalization, which is a precursor to the target molecule.
Furthermore, the oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone significantly alters its reactivity. The resulting benzo[b]thiophene-1,1-dioxide can undergo interesting transformations. For instance, electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been reported to proceed via a strained quaternary spirocyclization intermediate, which then undergoes a sulfur migration. nih.gov While not a direct reaction of the parent heterocycle, it demonstrates the potential for skeletal rearrangements upon activation of the thiophene (B33073) ring.
Derivatization to Advanced Molecular Architectures
The presence of both a reactive hydroxyl group and an aromatic heterocyclic core makes this compound a valuable building block for the synthesis of more elaborate and functionally complex molecules.
Formation of Complex Polyheterocyclic Systems
The benzo[b]thiophene moiety can serve as a scaffold for the construction of fused polycyclic systems, many of which exhibit interesting biological activities. For example, the synthesis of benzo[b]thiophenes fused to medium-sized N-heterocycles like azocinones and azoninones has been achieved through Friedel-Crafts cyclization of precursors derived from 2-acetylbenzo[b]thiophene. arkat-usa.org A similar strategy could be envisioned starting from a suitably functionalized derivative of this compound or its corresponding ketone.
The intramolecular Wittig reaction is another powerful tool for constructing fused ring systems. For instance, 2-phenylbenzothiophenes and 3-acyl-2-phenylbenzothiophenes have been prepared via the intramolecular Wittig reaction of phosphonium (B103445) salts derived from 2-mercaptobenzyl alcohol. nih.gov By analogy, a precursor derived from this compound could potentially undergo intramolecular cyclization to form novel polycyclic structures.
An example of a complex polyheterocyclic system containing a benzo[b]thiophene core is Olanzapine, an atypical antipsychotic drug. Its synthesis involves the construction of a thieno[2,3-b] nih.govrsc.orgbenzodiazepine ring system. wikipedia.org This highlights the importance of benzo[b]thiophene derivatives in the development of pharmaceutically active compounds.
Preparation of Chiral Ligands and Organocatalysts
The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands and organocatalysts. The hydroxyl group can be readily converted into other functional groups, or the molecule can be used as a chiral auxiliary.
The synthesis of chiral ligands is crucial for asymmetric catalysis. While no specific ligands derived from this compound have been reported, its structural similarity to other well-established chiral backbones suggests its potential. For instance, the corresponding amine, 1-(benzo[b]thiophen-7-yl)ethanamine, which can be synthesized from the alcohol, could serve as a precursor to chiral Schiff base ligands or be incorporated into phosphine-oxazoline (PHOX) type ligands. The synthesis of new Schiff base ligands containing a benzo[b]thiophene moiety and their metal complexes have been shown to possess interesting biological and catalytic properties. rsc.org
In the realm of organocatalysis, chiral secondary alcohols and their derivatives are frequently used. For example, quinine-derived bifunctional thioureas have been successfully employed as catalysts in the asymmetric annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with enones to produce polycyclic benzo[b]thiophenes with high enantioselectivity. rsc.org This demonstrates the utility of chiral organocatalysts in transformations involving the benzo[b]thiophene scaffold. A chiral organocatalyst derived from this compound could potentially be developed for various asymmetric transformations.
The following table outlines a plausible synthetic route to chiral ligands and organocatalysts starting from the ketone precursor of the title compound.
| Starting Material | Transformation | Intermediate/Product | Application |
| 1-(Benzo[b]thiophen-7-yl)ethanone (B1375586) | Asymmetric reduction (e.g., with a chiral borane (B79455) reagent) | (R)- or (S)-1-(Benzo[b]thiophen-7-yl)ethan-1-ol | Chiral building block |
| (R)- or (S)-1-(Benzo[b]thiophen-7-yl)ethan-1-ol | Conversion to amine (e.g., via Mitsunobu reaction with subsequent hydrolysis) | (R)- or (S)-1-(Benzo[b]thiophen-7-yl)ethanamine | Precursor for chiral ligands |
| (R)- or (S)-1-(Benzo[b]thiophen-7-yl)ethanamine | Reaction with a phosphine-containing fragment | Chiral phosphine-amine ligand | Asymmetric catalysis |
| (R)- or (S)-1-(Benzo[b]thiophen-7-yl)ethan-1-ol | Derivatization with a catalytically active moiety (e.g., a thiourea (B124793) group) | Chiral thiourea organocatalyst | Asymmetric organocatalysis |
Advanced Spectroscopic and Structural Characterization of 1 Benzo B Thiophen 7 Yl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(benzo[b]thiophen-7-yl)ethan-1-ol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Proton (¹H) NMR Spectroscopy for Structural Elucidation and Stereochemistry
The ¹H NMR spectrum is critical for identifying the various proton environments within the molecule. The spectrum can be divided into two main regions: the aromatic region, corresponding to the benzo[b]thiophene ring system, and the aliphatic region, corresponding to the 1-hydroxyethyl side chain.
The ethan-1-ol side chain gives rise to three distinct signals:
A quartet for the methine proton (H-1') directly attached to the hydroxyl group and the aromatic ring. Its coupling to the three methyl protons results in the quartet multiplicity (J ≈ 6.5 Hz). This proton is expected to appear in the range of δ 5.0–5.5 ppm.
A doublet for the three protons of the methyl group (H-2'), which are coupled to the single methine proton (J ≈ 6.5 Hz). This signal is anticipated to be found further upfield, typically around δ 1.6–1.8 ppm. rsc.org
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is variable and dependent on concentration, temperature, and solvent.
The aromatic region will display signals corresponding to the five protons on the benzo[b]thiophene nucleus. Based on data from the parent benzo[b]thiophene, the protons on the thiophene (B33073) ring (H-2 and H-3) typically appear as doublets around δ 7.4 and δ 7.9 ppm, respectively. chemicalbook.com The protons on the benzene (B151609) portion of the ring system (H-4, H-5, and H-6) will be influenced by the C-7 substituent. H-6, being ortho to the substituent, would likely appear as a doublet, while H-4 and H-5 would form a more complex multiplet or a pair of doublets of doublets.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' (CH₃) | 1.6 - 1.8 | Doublet | ~6.5 |
| OH | Variable | Broad Singlet | - |
| H-1' (CH) | 5.0 - 5.5 | Quartet | ~6.5 |
| H-5 | ~7.4 | Multiplet | - |
| H-6 | ~7.5 | Doublet | ~8.0 |
| H-2 | ~7.4 | Doublet | ~5.5 |
| H-3 | ~7.9 | Doublet | ~5.5 |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on all ten carbon atoms in the molecule, complementing the ¹H NMR data. The spectrum will show two aliphatic signals and eight aromatic signals.
The carbons of the 1-hydroxyethyl side chain are expected at:
C-1' (methine) : Approximately δ 65–70 ppm. rsc.org
C-2' (methyl) : Approximately δ 20–25 ppm. rsc.org
The eight carbons of the benzo[b]thiophene ring will appear in the aromatic region (δ 120–150 ppm). This includes six protonated carbons and two quaternary carbons (C-3a and C-7a). The chemical shift of C-7 will be significantly affected by the directly attached hydroxyethyl (B10761427) group, and its signal would confirm the substitution pattern. General chemical shift tables for substituted aromatics and heterocycles support these predicted ranges. wisc.edu
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2' (CH₃) | 20 - 25 |
| C-1' (CH) | 65 - 70 |
| Aromatic CHs (C2, C3, C4, C5, C6) | 120 - 128 |
| Aromatic Quaternary Cs (C3a, C7a) | 135 - 145 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. Key correlations would be observed between the methine proton (H-1') and the methyl protons (H-2') of the side chain. In the aromatic region, it would show correlations between adjacent protons, such as H-2 and H-3, and between H-4, H-5, and H-6, helping to trace the connectivity around the rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the signals in the ¹H and ¹³C spectra, for example, connecting the H-1' signal to the C-1' signal and each aromatic proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include:
From the methine proton (H-1') to the ipso-carbon (C-7) and the quaternary bridgehead carbon (C-7a).
From the methyl protons (H-2') to the methine carbon (C-1') and the ipso-carbon (C-7).
From the aromatic proton H-6 to carbons C-7, C-7a, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the methine proton (H-1') of the side chain and the adjacent aromatic proton H-6, providing further confirmation of the C-7 substitution.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₁₀H₁₀OS. HRMS would be used to confirm this elemental composition. The expected exact mass for the neutral molecule is 178.0452 Da. nih.gov In practice, the analysis is often performed on the protonated molecule, [M+H]⁺, which would have an expected m/z of 179.0529.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₀H₁₀OS⁺ | 178.0452 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For this compound, the fragmentation is dictated by the secondary alcohol and the stable aromatic ring.
Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃): This is often a primary fragmentation for secondary alcohols, leading to a stable, resonance-stabilized cation. The resulting [M-15]⁺ ion at m/z 163.03 would be a prominent peak.
Loss of water (H₂O): Dehydration is a common pathway for alcohols, which would produce an [M-18]⁺ ion at m/z 160.03.
Alpha-cleavage: Cleavage of the C-C bond between the ring and the side chain can result in the formation of a benzo[b]thiophenyl cation at m/z 133 or a protonated benzo[b]thiophene at m/z 135, though loss of the larger ethyl group is less favored. The base peak in the spectrum of the parent benzo[b]thiophene is the molecular ion at m/z 134. nist.gov
The analysis of these fragments allows for the confident identification of the 1-hydroxyethyl side chain and its attachment to the benzo[b]thiophene core.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) Spectroscopy for Functional Group Identification
Specific infrared absorption data for this compound are not available in the reviewed literature. Theoretical analysis suggests that the IR spectrum would be characterized by a prominent O-H stretching band for the alcohol functional group, typically appearing in the region of 3200-3600 cm⁻¹. Vibrations corresponding to the C-O stretching of the secondary alcohol would be expected around 1050-1150 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range, characteristic of the benzo[b]thiophene ring system. The C-S stretching vibration of the thiophene ring is expected to be weaker and appear at lower wavenumbers.
Table 1: Expected Infrared Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H Stretch | 3200-3600 |
| Secondary Alcohol | C-O Stretch | 1050-1150 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Raman Spectroscopy for Molecular Vibrational Signatures
No experimental Raman spectroscopy data for this compound could be identified. A theoretical Raman spectrum would complement the IR data, with strong signals anticipated for the aromatic ring breathing modes of the benzo[b]thiophene core. The symmetric vibrations of the fused ring system are typically Raman active and would provide insight into the molecular framework.
Electronic Spectroscopy (UV-Vis, Photoelectron, Photoabsorption)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Published UV-Vis absorption spectra specific to this compound are not available. Generally, benzo[b]thiophene and its derivatives exhibit electronic transitions in the UV region. These transitions are typically π → π* in nature, arising from the conjugated aromatic system. The presence of the hydroxyl group may induce a slight solvatochromic shift in the absorption maxima depending on the polarity of the solvent.
Gas Phase Photoelectron and Photoabsorption Synchrotron Spectroscopies for Electronic Structure
There is no available data from gas-phase photoelectron or synchrotron photoabsorption spectroscopy for this compound. Such studies would be instrumental in determining the ionization energies of the valence orbitals and providing a detailed map of the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
A crystal structure for this compound has not been reported in the Cambridge Structural Database or other crystallographic repositories. X-ray crystallography would be the definitive method to determine the solid-state conformation, intermolecular interactions (such as hydrogen bonding from the alcohol group), and the absolute configuration of the chiral center at the first carbon of the ethanol (B145695) substituent. This analysis would provide precise bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule in the solid state.
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical techniques are indispensable in stereochemistry for elucidating the absolute configuration and assessing the enantiomeric excess of chiral molecules. mdpi.com These methods rely on the phenomenon that enantiomers interact differently with circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com The resulting CD spectrum, a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength, provides a unique fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. nih.gov
For a molecule like this compound, the benzo[b]thiophene moiety acts as a chromophore. The electronic transitions within this aromatic system, when perturbed by the chiral carbinol center, give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the substituents around the stereocenter.
The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with that of a reference compound with a known absolute configuration. mtoz-biolabs.com Alternatively, and more powerfully, the experimental spectrum can be compared with a theoretically predicted spectrum generated through quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). frontiersin.org This computational approach involves first determining the stable conformations of the molecule and then calculating the CD spectrum for a specific enantiomer (e.g., the (R)-enantiomer). A match between the experimental and the calculated spectrum for the (R)-enantiomer would confirm its absolute configuration. mdpi.comfrontiersin.org
Table 1: Representative CD Data for a Chiral Aromatic Alcohol
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) |
| 280 | +5.2 |
| 265 | -8.9 |
| 250 | +12.4 |
| 235 | -15.1 |
| 220 | +20.5 |
Note: This table presents hypothetical data for illustrative purposes, as experimental CD data for this compound is not publicly available. The signs and magnitudes of the Cotton effects are crucial for stereochemical assignment.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength (λ). Similar to CD spectroscopy, ORD spectra are unique for each enantiomer, with mirror-image curves for the (R) and (S) forms.
Historically, ORD was a primary method for assigning absolute configurations by analyzing the shape of the ORD curve, particularly the Cotton effect, which is the characteristic peak and trough in the vicinity of an absorption band. researchgate.net While CD spectroscopy has largely superseded ORD for configurational assignment due to its simpler interpretation in many cases, ORD remains a valuable tool.
A key application of ORD is the determination of enantiomeric excess (ee). While a single optical rotation measurement at a specific wavelength (e.g., the sodium D-line at 589 nm) can be used to calculate ee, measuring the full ORD spectrum can provide more robust and accurate data, especially if the specific rotation is small at the standard wavelength or if impurities are present. The magnitude of the optical rotation at any given wavelength is directly proportional to the enantiomeric excess of the sample.
Table 2: Representative ORD Data for a Chiral Aromatic Alcohol
| Wavelength (nm) | Specific Rotation [α] (deg) |
| 600 | +50 |
| 589 (D-line) | +55 |
| 500 | +80 |
| 400 | +150 |
| 350 | +250 |
| 300 | -100 |
Note: This table contains hypothetical data to illustrate the principle of ORD. The change in specific rotation with wavelength, and particularly the sign change associated with a Cotton effect, is characteristic of the enantiomer.
Computational Chemistry and Theoretical Modeling of 1 Benzo B Thiophen 7 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting a wide range of molecular properties from first principles.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry. nih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction.
For 1-(Benzo[b]thiophen-7-yl)ethan-1-ol, DFT calculations can be employed to determine its optimized geometry, electronic properties, and molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in determining the molecule's reactivity and electronic transition properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.1 D |
Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. rsc.org These calculations provide valuable information for the assignment of experimental NMR spectra and can aid in the structural elucidation of complex molecules.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, the absorption maxima (λmax) can be estimated, providing insights into the electronic structure and chromophores within the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net The calculated IR spectrum can be used to identify functional groups and to confirm the predicted molecular structure by comparing it with the experimental spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (OH) | 2.5 ppm |
| ¹³C NMR | Chemical Shift (C-OH) | 65.0 ppm |
| UV-Vis | λmax | 285 nm |
| IR | Vibrational Frequency (O-H stretch) | 3400 cm⁻¹ |
Note: The values in this table are illustrative and represent typical results that would be obtained from spectroscopic predictions.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable bond between the benzothiophene (B83047) ring and the ethanol (B145695) side chain, multiple conformations are possible.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
Transition state theory is used to calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics and feasibility of a reaction. For example, the mechanism of dehydration of this compound to form the corresponding alkene could be elucidated through such studies.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
Theoretical Insights into Stereoselectivity in Asymmetric Reactions
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often a significant challenge in organic chemistry. Theoretical methods can provide valuable insights into the stereoselectivity of asymmetric reactions.
By modeling the transition states of reactions leading to the formation of each enantiomer, the energy difference between these transition states can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by this energy difference. A lower energy transition state will lead to the major product. This type of analysis can help in the design of chiral catalysts and reaction conditions that favor the formation of the desired enantiomer.
Applications in Advanced Organic Materials and Supra Molecular Chemistry
Integration into Self-Organizing Materials and Liquid Crystals
While direct studies incorporating 1-(Benzo[b]thiophen-7-yl)ethan-1-ol into liquid crystals are not extensively documented, the benzo[b]thiophene core is a known component in the design of new liquid crystalline materials. Research into benzo[b]thiophene-based materials has been driven by the need for compounds with high birefringence and thermal stability for applications in areas such as microwave technologies. nih.govresearchgate.net For instance, derivatives of 2,7-disubstituted nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) have been synthesized and shown to exhibit liquid crystalline phases, including smectic A (SmA) and smectic E (SmE) phases. researchgate.net The introduction of different substituents allows for the fine-tuning of mesomorphic properties. nih.gov
The ethan-1-ol group on the 7-position of the benzo[b]thiophene core introduces a chiral center, which is a critical feature for the development of chiral liquid crystals. Chiral nematic (N) and smectic (SmC) liquid crystals have applications in displays, sensors, and optical devices. The hydroxyl group can also participate in hydrogen bonding, which can direct the self-assembly of the molecules into organized structures. In a study on thiophene-based calamitic liquid crystals, the presence of a terminal alkoxy chain was found to be crucial for the observation of liquid crystalline properties, highlighting the importance of specific functional groups in promoting mesomorphism. orientjchem.org
Table 1: Comparison of Benzo[b]thiophene Derivatives in Liquid Crystals
| Compound/Derivative Class | Observed Liquid Crystal Phases | Key Structural Features | Potential Application |
| 2,7-disubstituted nih.govbenzothieno[3,2-b] nih.govbenzothiophene | Smectic A (SmA), Smectic E (SmE) | Extended, rigid core | High-performance displays, organic semiconductors researchgate.net |
| 2,6-disubstituted benzo[b]thiophene | Nematic, Smectic | Long conjugated structures, terminal polar groups | Microwave communication nih.gov |
| Thiophene-based calamitic mesogens | Nematic | Terminal alkoxy chains | Displays orientjchem.org |
| This compound (Predicted) | Chiral Nematic (N), Chiral Smectic (SmC) | Chiral center, hydrogen-bonding hydroxyl group | Chiral optical devices, sensors |
Design of Functional Materials for Optical and Electronic Applications
Benzo[b]thiophene derivatives are widely explored for their potential in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfur atom in the thiophene (B33073) ring contributes to the electronic properties and can enhance drug-receptor interactions through hydrogen bonding. nih.gov The extended π-conjugation of the benzo[b]thiophene system facilitates charge transport, a key requirement for semiconductor materials.
Role in Supramolecular Assembly and Host-Guest Chemistry
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are central to the development of advanced materials. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, making it a prime candidate for directing self-assembly through hydrogen bonding. This is a common strategy in the design of supramolecular polymers and gels.
In the context of host-guest chemistry, the benzo[b]thiophene unit can act as a guest that binds to a larger host molecule. While there are no specific reports of this compound in host-guest systems, thiophene derivatives have been used in such applications. For instance, thiophene-functionalized diketopyrrolopyrrole derivatives have been studied for their self-assembly properties, which can be tuned by non-covalent interactions. chemrxiv.org The specific substitution pattern and the presence of the ethan-1-ol group would influence the binding affinity and selectivity of the molecule within a host-guest complex.
Exploration as Building Blocks for Polymeric and Oligomeric Systems
Polythiophenes and their derivatives are among the most studied classes of conducting polymers due to their stability and tunable electronic properties. wikipedia.org Benzo[b]thiophene can be considered a key building block for creating more complex and stable polymeric and oligomeric systems. The polymerization of thiophene typically occurs through its 2 and 5 positions. wikipedia.org
While direct polymerization of this compound may be challenging due to the substitution pattern, it can serve as a valuable precursor for creating monomers. For instance, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. Alternatively, the benzo[b]thiophene ring itself could be functionalized at other positions to allow for polymerization. The synthesis of a series of benzothiophene acrylonitrile (B1666552) analogs as potential anticancer agents demonstrates the versatility of the benzothiophene scaffold in creating functional molecules. ijpsjournal.com
Future Research Trajectories and Methodological Innovations
Development of Highly Regio- and Stereoselective Synthetic Protocols
The synthesis of 1-(Benzo[b]thiophen-7-yl)ethan-1-ol, a chiral alcohol, necessitates precise control over both regioselectivity (directing functional groups to the C7-position) and stereoselectivity (controlling the 3D arrangement of the chiral center).
Future research will likely focus on overcoming the inherent reactivity of the benzo[b]thiophene nucleus, which typically favors electrophilic substitution at the C3-position. thieme.com Promising strategies involve the use of directing groups or the synthesis from pre-functionalized precursors. For instance, methods starting from 2-hydroxy-3-methoxybenzaldehyde (B140153) (orthovanillin) have been used to create 7-methoxybenzo[b]thiophenes, which could serve as precursors. rsc.org Similarly, electrophilic substitution on 4-methoxybenzo[b]thiophene (B1252323) has been shown to yield 7-substituted products. rsc.org A key research trajectory will be the adaptation of modern palladium-catalyzed C-H functionalization techniques, which have successfully been used for other positions, to achieve direct and efficient C7-alkylation or acylation. nih.gov
Once the precursor, 1-(Benzo[b]thiophen-7-yl)ethanone (B1375586), is obtained, the critical step is the stereoselective reduction of the ketone to the desired single enantiomer of the alcohol. Future protocols will move beyond classical stoichiometric reagents to catalytic asymmetric methods.
Table 1: Potential Stereoselective Synthetic Routes to this compound
| Method | Catalyst/Reagent | Potential Advantage | Research Focus |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with ligands like TsDPEN | High enantioselectivity, operational simplicity | Ligand design for specific substrate, optimization of reaction conditions. |
| Asymmetric Borane (B79455) Reduction | Chiral oxazaborolidines (e.g., CBS catalyst) | Excellent enantioselectivity for various ketones | Substrate scope evaluation, catalyst loading reduction. |
| Enzymatic Reduction | Ketoreductases (KREDs) | High stereoselectivity, green and sustainable | Enzyme screening, protein engineering for enhanced activity and stability. |
These advanced catalytic systems promise to deliver the target molecule with high purity and efficiency, avoiding the need for chiral separation.
Expansion of Biocatalytic Applications for Sustainable Synthesis
Biocatalysis represents a frontier in green chemistry, offering highly selective transformations under mild conditions. For a chiral molecule like this compound, enzymes are ideally suited for establishing its stereocenter. The future in this area lies in harnessing enzymes like ketoreductases (KREDs) for the asymmetric reduction of the corresponding ketone, 1-(benzo[b]thiophen-7-yl)ethanone.
While specific KREDs for this substrate have not been documented, the extensive successful application of these enzymes for reducing other aryl ketones suggests a high probability of success. Future work will involve:
Enzyme Screening: High-throughput screening of diverse KRED libraries to identify enzymes with high activity and enantioselectivity towards 1-(benzo[b]thiophen-7-yl)ethanone.
Protein Engineering: Directed evolution or site-directed mutagenesis to enhance the performance of identified KREDs, tailoring them for optimal conversion rates and selectivity.
Immobilization and Flow Chemistry: Developing robust immobilized enzyme systems for use in continuous flow reactors, enabling sustainable and scalable production.
Furthermore, lipase-catalyzed kinetic resolution, a proven method for separating racemic heteroaryl ethanols, could be explored as an alternative biocatalytic route. acs.org
Investigation of Novel Reactivity Pathways
The reactivity of the benzo[b]thiophene ring system is well-established, but investigations have largely centered on the thiophene (B33073) moiety (C2 and C3 positions). The C7 position, being on the benzene (B151609) ring, offers different reactivity that remains underexplored. Future research should investigate novel pathways for both the synthesis and further functionalization of 7-substituted isomers.
Electrophilic cyclization reactions of appropriately substituted alkynes are a powerful tool for creating substituted benzothiophenes and could be further optimized for 7-substituted patterns. nih.govnih.gov Moreover, modern cross-coupling and C-H activation strategies that have been transformative in organic synthesis could unlock new routes. For example, directing-group-assisted C-H functionalization at the C7 position could allow for the direct introduction of the acetyl group or other precursors.
The hydroxyl group of this compound itself is a handle for novel reactivity. Future studies could explore its use in:
Palladium-Catalyzed Allylic Substitution: The alcohol could be converted into a leaving group, enabling palladium-catalyzed substitution reactions to introduce new functionalities. acs.org
Derivatization for Biological Screening: Esterification or etherification to create libraries of related compounds for structure-activity relationship (SAR) studies.
Intramolecular Cyclizations: Using the hydroxyl group as an internal nucleophile to build more complex, fused heterocyclic systems.
Integration into Complex Natural Product and Drug-like Scaffolds
The benzo[b]thiophene scaffold is a cornerstone of medicinal chemistry, appearing in drugs like the anti-estrogen raloxifene (B1678788) and the anti-inflammatory zileuton. rsc.orgwikipedia.org Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-diabetic properties. nih.govnih.govnih.gov
A significant future trajectory is the incorporation of the this compound motif into new drug-like scaffolds. The specific substitution pattern at C7 provides a unique vector for exploring chemical space compared to the more common 2- and 3-substituted analogs. The chiral alcohol functionality can form key hydrogen bond interactions with biological targets, a critical feature in rational drug design.
Table 2: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Example Target |
|---|---|---|
| Oncology | Benzo[b]thiophenes are known to inhibit crucial cancer-related targets like STAT3. nih.gov | STAT3, Kinases, Tubulin |
| Neurodegenerative Disease | The scaffold has been investigated for inhibiting cholinesterases, relevant to Alzheimer's disease. nih.govmdpi.com | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |
| Infectious Diseases | Acylhydrazone derivatives of benzo[b]thiophene have shown potent activity against multidrug-resistant bacteria. nih.gov | Bacterial cell wall synthesis, DNA gyrase |
| Metabolic Disorders | Certain derivatives act as inhibitors of alkaline phosphatases or show anti-diabetic effects. nih.govnih.gov | TNAP, PTP1B |
Future work will involve synthesizing libraries based on this core and screening them against a wide array of biological targets to identify new lead compounds.
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To optimize the complex, multi-step syntheses required to produce this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. While traditional offline analysis (TLC, GC-MS) is useful, the future lies in advanced in situ monitoring techniques.
Flow chemistry coupled with real-time analysis by Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy offers a powerful platform for this purpose. beilstein-journals.org For example, monitoring the asymmetric reduction of 1-(benzo[b]thiophen-7-yl)ethanone in a flow reactor using in-line NMR would allow for:
Rapid Optimization: Quickly screening catalysts, solvents, and temperatures to find optimal conditions.
Kinetic Profiling: Precisely measuring reaction rates to understand the underlying mechanism.
Intermediate Detection: Identifying and characterizing transient intermediates that are invisible to offline methods. beilstein-journals.org
This approach accelerates process development and provides a level of mechanistic insight that is difficult to achieve with conventional batch chemistry. The use of specialized NMR flow cells and benchtop spectrometers is making this technology increasingly accessible for synthetic chemistry labs. beilstein-journals.org
Refined Computational Models for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govstackexchange.commdpi.com For a less-explored system like 7-substituted benzo[b]thiophenes, computational models can guide synthetic efforts and prevent costly trial-and-error experimentation.
Future research will focus on developing more refined and predictive models for:
Regioselectivity: Accurately predicting the outcome of electrophilic substitution or C-H functionalization on the benzo[b]thiophene ring to favor the C7 position. acs.org
Catalyst Design: Modeling the transition states of catalytic reactions (e.g., asymmetric hydrogenation) to design more efficient and selective chiral ligands.
Reaction Mechanism Elucidation: Using DFT to map potential energy surfaces for novel reactions, such as the electrochemical synthesis of benzothiophene (B83047) dioxides, can help rationalize experimental outcomes and identify rate-determining steps. nih.gov
Property Prediction: Calculating NMR spectra and other spectroscopic properties to aid in the structural confirmation of new compounds. acs.orguq.edu.au
The integration of machine learning with quantum chemical data is a particularly exciting frontier, promising to create fast and accurate predictive tools for regioselectivity and reaction outcomes that can accelerate the discovery of new synthetic routes. rsc.org
Q & A
Q. How can this compound serve as a precursor in synthesizing bioactive spirocyclic or heterocyclic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
